4-Nitrophenyl methylphosphonochloridate

Description

Historical Context and Evolution of Organophosphorus Chemistry Research

The field of organophosphorus chemistry, which forms the foundation for understanding compounds like 4-nitrophenyl methylphosphonochloridate, has a rich and complex history stretching back to the 19th century. Early explorations into phosphorus-containing organic molecules were largely academic exercises. One of the first significant steps was the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by French chemist Philippe de Clermont. researchgate.netmdpi.com This synthesis, along with earlier work by figures like Jean Louis Lassaigne, who reacted ethanol (B145695) with phosphoric acid, and Franz Anton Voegeli, who is credited with creating the first neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP), in 1848, marked the nascent stages of this chemical discipline. researchgate.netnih.gov

A pivotal shift in organophosphorus research occurred in the 1930s, largely driven by the work of German chemist Gerhard Schrader and his team at I.G. Farben. researchgate.netresearchgate.net While searching for new insecticides, Schrader's group systematically synthesized over 2,000 organophosphorus compounds. researchgate.netscispace.com This intensive research led to the discovery of highly potent cholinesterase inhibitors, which found dual applications: as agricultural pesticides like parathion (B1678463) and as highly toxic chemical warfare nerve agents, including tabun, sarin (B92409), and soman. researchgate.netresearchgate.net Although these nerve agents were developed during World War II, they were not used in the conflict. nih.gov Following the war, the chemistry of organophosphorus compounds developed rapidly, leading to their widespread use in agriculture, which began in the 1940s and expanded significantly between 1960 and 1980. mdpi.comresearchgate.net This era cemented the importance of organophosphorus compounds in both industrial and defense-related research.

Significance of Phosphonochloridate Compounds in Modern Chemical Synthesis

Phosphonochloridates are a class of organophosphorus compounds characterized by a direct phosphorus-chlorine bond, which makes them highly valuable reagents in modern chemical synthesis. Their significance stems from the reactivity of the P-Cl bond, which allows for the facile introduction of a phosphonate (B1237965) moiety onto a wide range of nucleophiles. This reactivity makes them key intermediates in the synthesis of more complex organophosphorus molecules.

A primary application of phosphonochloridates is in the synthesis of phosphonopeptides, which are peptide analogues where an amide bond is replaced by a phosphonamidate linkage. mdpi.com These compounds are of significant interest in medicinal chemistry as they can act as enzyme inhibitors by mimicking the tetrahedral transition state of amide hydrolysis. mdpi.com The synthesis often involves the coupling of an amino-protected aminoalkylphosphonochloridate with an amino acid or peptide ester. mdpi.com The phosphonochloridates themselves are typically prepared from the corresponding phosphonates via chlorination with agents such as phosphorus pentachloride, thionyl chloride, or oxalyl chloride. mdpi.comresearchgate.net

Furthermore, phosphonochloridates are instrumental in the synthesis of phosphoramidates and are used as phosphorylating agents in the construction of oligonucleotides, the building blocks of DNA and RNA. rsc.orgnih.gov For instance, reagents like 4-nitrophenyl phenyl phosphorochloridate have been developed for the preparation of phosphotriesters, which are stable intermediates in the phosphotriester approach to oligonucleotide synthesis. rsc.org The versatility of phosphonochloridates allows chemists to create a diverse array of biologically active molecules and materials for research in enzymology, drug discovery, and molecular biology.

Overview of this compound as a Key Research Scaffold

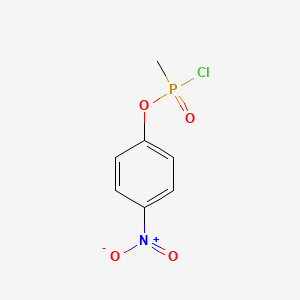

This compound (NMP-Cl) is an organophosphorus compound that has garnered specific interest in academic and defense-related research. Its structure, featuring a methyl group and a 4-nitrophenyl group attached to a phosphonochloridate core, is of particular importance. The chemical formula for this compound is C₇H₇ClNO₄P. smolecule.com The presence of the chlorine atom makes the phosphorus center highly electrophilic and reactive toward nucleophiles. smolecule.com Simultaneously, the 4-nitrophenyl group serves as an excellent leaving group, a property enhanced by the electron-withdrawing nature of the nitro group. smolecule.com

This unique combination of features makes this compound a valuable research tool. Its structural similarity to the core of G-series nerve agents like sarin (isopropyl methylphosphonofluoridate) allows it to be used as a chemical simulant in toxicological studies and in the development of antidotes and detection methods. smolecule.comscispace.com Researchers can study the reaction mechanisms of acetylcholinesterase inhibition in a safer laboratory setting using such simulants. scispace.com For example, related compounds like 4-nitrophenyl isopropyl methylphosphonate (B1257008) (NIMP) and 4-nitrophenyl ethyl methylphosphonate (NEMP) are used as simulants for sarin and VX, respectively. scispace.com

In synthetic chemistry, the compound serves as a reactive precursor. It can react with various nucleophiles, such as alcohols or amines, to form the corresponding phosphonate esters or phosphonamidates. smolecule.com Its hydrolysis in water yields 4-nitrophenol (B140041) and methylphosphonic acid. smolecule.com The synthesis of this compound typically involves the reaction of 4-nitrophenol with a chlorinating agent like phosphorus oxychloride in a suitable solvent. smolecule.com The reactivity and structural characteristics of this compound establish it as a key scaffold for investigating fundamental reaction mechanisms and for synthesizing targeted molecules in organophosphorus chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₇ClNO₄P |

| Molecular Weight | 235.56 g/mol |

| Appearance | Likely a solid, given related compounds |

| Reactivity | The phosphorus atom is highly electrophilic; reacts with nucleophiles such as alcohols and amines. Hydrolyzes in the presence of water. smolecule.com |

| Key Functional Groups | Phosphonochloridate (-P(O)(Cl)-), Methyl group (-CH₃), 4-Nitrophenyl group (-C₆H₄NO₂) |

Structure

3D Structure

Properties

CAS No. |

36459-53-7 |

|---|---|

Molecular Formula |

C7H7ClNO4P |

Molecular Weight |

235.56 g/mol |

IUPAC Name |

1-[chloro(methyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C7H7ClNO4P/c1-14(8,12)13-7-4-2-6(3-5-7)9(10)11/h2-5H,1H3 |

InChI Key |

LQDFMRDJFIGNIE-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4 Nitrophenyl Methylphosphonochloridate and Its Derivatives

Elucidation of Nucleophilic Substitution Mechanisms at the Phosphorus Center

Nucleophilic substitution reactions at the phosphorus center of organophosphorus compounds are central to their chemistry. sapub.org These reactions can proceed through two primary pathways: a concerted mechanism involving a single pentacoordinate transition state, or a stepwise mechanism that involves a trigonal bipyramidal pentacoordinate intermediate. sapub.org The specific mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. sapub.org For substrates with a good leaving group, such as the 4-nitrophenoxide group, and a strong nucleophile, the reaction often favors a concerted pathway. researchgate.netnih.gov

Kinetic Analysis of Hydrolytic Pathways

The hydrolysis of organophosphorus esters with a 4-nitrophenyl leaving group has been a subject of extensive kinetic analysis. These reactions are typically monitored spectrophotometrically by following the release of the 4-nitrophenoxide or 4-nitrophenol (B140041) anion. chemrxiv.org Under pseudo-first-order conditions, with a large excess of the nucleophile (e.g., hydroxide (B78521) ion), the observed rate constants can be determined. researchgate.net

Hydrolysis reactions are a form of nucleophilic substitution where water or a hydroxide ion acts as the nucleophile. savemyexams.com The rate of hydrolysis is dependent on the strength of the bond being broken; for instance, in haloalkanes, the reaction rate increases as the carbon-halogen bond enthalpy decreases from C-F to C-I. savemyexams.com In the case of phosphorus esters, the reactivity is highly dependent on the substituents and the leaving group. The presence of the electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxy group an excellent leaving group, facilitating nucleophilic attack at the phosphorus center. libretexts.org

Kinetic studies on related compounds like diethyl 4-nitrophenyl phosphate (B84403) show that the reaction with various nucleophiles is first order in the nucleophile and the substrate. researchgate.net The alkaline hydrolysis of p-nitrophenyl acetate (B1210297), another model compound, shows a significant increase in the second-order rate constant (kN) as the solvent changes from pure water to aqueous dimethyl sulfoxide (B87167) (DMSO) mixtures, indicating substantial solvent effects on the reaction rate.

Table 1: Second-Order Rate Constants (kN) for the Alkaline Hydrolysis of p-Nitrophenyl Acetate (1) and S-p-Nitrophenyl Thioacetate (2) in DMSO-H₂O Mixtures at 25.0 °C

| Mole % DMSO | kN for Compound 1 (M⁻¹s⁻¹) | kN for Compound 2 (M⁻¹s⁻¹) |

| 0 | 11.6 | 5.90 |

| 10 | 18.2 | 16.4 |

| 20 | 32.1 | 48.6 |

| 30 | 66.8 | 150 |

| 40 | 170 | 506 |

| 50 | 447 | 1,840 |

| 60 | 1,320 | 6,920 |

| 70 | 4,570 | 28,600 |

| 80 | 32,800 | 190,000 |

| Data sourced from a kinetic study on the effect of solvent composition on hydrolysis rates. |

Influence of pH and Solvent Isotope Effects on Reaction Rates

The pH of the reaction medium plays a critical role in the hydrolysis of 4-nitrophenyl esters. For nucleophilic attack by hydroxide, the rate is directly proportional to the OH⁻ concentration, hence it increases with pH. savemyexams.com In studies of related compounds like 4-nitrophenyl β-D-glucopyranoside, distinct pH-dependent mechanistic regimes are observed, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under basic conditions. chemrxiv.org For reactions involving phenoxide nucleophiles with phenyl and 4-nitrophenyl chlorothionoformates, the second-order rate coefficients were found to be independent of pH. nih.gov

Solvent isotope effects (SIEs), measured by comparing reaction rates in H₂O and D₂O, are a powerful tool for elucidating reaction mechanisms, particularly the role of proton transfer in the transition state. nih.gov A normal solvent kinetic isotope effect (SKIE), where the reaction is slower in D₂O (kH₂O/kD₂O > 1), often indicates that a proton transfer is part of the rate-determining step. nih.gov Conversely, an inverse SIE (kH₂O/kD₂O < 1) can suggest a pre-equilibrium step involving proton transfer or changes in hybridization. nih.gov For the hydrolysis of the monoanion of p-nitrophenyl phosphate, the rate is slower in 80% DMSO compared to water, which is attributed to an unfavorable proton transfer pre-equilibrium that is disfavored in the aprotic cosolvent. nih.gov The hydrolysis of the dianions of p-nitrophenyl phosphate and p-nitrophenyl phosphorothioate (B77711) is accelerated by several orders of magnitude in aqueous DMSO compared to water, which is explained by a more favorable enthalpy of activation (ΔH‡) due to better stabilization of the transition state in the mixed solvent. nih.gov

Interactions with Biological Macromolecules and Enzyme Inhibition Kinetics

Organophosphorus compounds like 4-nitrophenyl methylphosphonochloridate are potent inhibitors of serine hydrolases, a large and diverse class of enzymes involved in critical physiological processes. stanford.edu These inhibitors act by covalently modifying the catalytic serine residue in the enzyme's active site, a process known as phosphonylation. nih.gov

Phosphonylation Mechanisms of Serine Hydrolases (e.g., Acetylcholinesterase, Thrombin, Factor Xa, Trypsin, α-Chymotrypsin)

The mechanism of inhibition involves the nucleophilic attack by the active site serine on the electrophilic phosphorus atom of the inhibitor. This results in the displacement of the 4-nitrophenoxy leaving group and the formation of a stable, covalent phosphonyl-enzyme adduct, rendering the enzyme inactive. nih.govnih.gov

Acetylcholinesterase (AChE): This enzyme is a primary target for many organophosphorus compounds. nih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing hyperstimulation of receptors. nih.gov The reaction proceeds through the formation of a phosphonylated enzyme that is often very stable. nih.govresearchgate.net

Thrombin and Factor Xa: These are serine proteases crucial for the blood coagulation cascade and are targets for anticoagulant drugs. nih.gov The reaction of thrombin with p-nitrophenyl p'-guanidinobenzoate, a related substrate, has been used to determine the concentration of active enzyme molecules. nih.gov

Trypsin and α-Chymotrypsin: These digestive serine proteases have also been extensively studied using p-nitrophenyl esters as substrates and inhibitors. nih.govnih.gov The reaction of α-chymotrypsin with p-nitrophenyl acetate proceeds via a two-step mechanism involving a rapid initial "burst" of 4-nitrophenol, corresponding to the acylation (or phosphonylation) of all active enzyme sites, followed by a slower, steady-state deacylation (or dephosphonylation) step where the enzyme is regenerated. nih.govresearchgate.net

Table 2: Kinetic Parameters for α-Chymotrypsin Catalyzed Hydrolysis of 4-Nitrophenyl Acetate

| Parameter | Description | Observation |

|---|---|---|

| Initial Burst | Corresponds to the rapid acylation of the enzyme's active site serine. | The magnitude of the burst is stoichiometric with the enzyme concentration, indicating a 1:1 reaction. nih.gov |

| Steady-State Rate | The slower, zero-order rate of product formation following the initial burst. | Represents the rate-limiting deacylation step, where the acyl-enzyme intermediate is hydrolyzed. researchgate.net |

This table summarizes the characteristic two-phase kinetics observed when α-chymotrypsin reacts with active esters like p-nitrophenyl acetate. nih.govresearchgate.net

Investigation of Stereoselectivity in Enzyme Adduct Formation

Many organophosphorus inhibitors are chiral at the phosphorus center. The interaction between these stereoisomers and the chiral active site of an enzyme can be highly stereoselective. Studies using stereoisomers of organophosphorus compounds have been instrumental in mapping the active site of enzymes like acetylcholinesterase. nih.govresearchgate.net

For example, in a study with stereoisomers of an O-methyl, S-succinyl, O-(4-nitrophenyl) phosphorothiolate (B1257650) (MSNP), the different isomers showed significant variation in their potency as AChE inhibitors. nih.gov The RPRC-isomer was the most potent inhibitor of both electric eel and mouse AChE, being 8- and 24-fold more potent, respectively, than the weakest (SPSC) isomer. nih.gov This stereoselectivity demonstrates that the enzyme's active site has a specific geometric preference for the orientation of the substituents around the phosphorus atom, leading to more efficient phosphonylation by one isomer over another.

Mechanisms of Enzyme Reactivation from Phosphonylated States

The stability of the phosphonyl-enzyme adduct determines the duration of inhibition. The enzyme can recover its activity through two primary pathways: spontaneous reactivation and induced reactivation.

Spontaneous Reactivation: This involves the slow hydrolysis of the phosphonyl-enzyme bond, releasing the phosphonic acid and regenerating the active enzyme. The rate of this process is highly dependent on the chemical nature of the phosphonyl group and the specific enzyme. nih.gov For AChE inhibited by MSNP isomers, the adducts formed by the RP-isomers underwent spontaneous reactivation 10- to 20-fold faster than those formed by the SP-isomers. nih.govresearchgate.net

Induced Reactivation: Strong nucleophiles, such as oximes (e.g., pralidoxime, 2-PAM), can be used to accelerate the reactivation of phosphonylated enzymes. researchgate.net The oxime attacks the phosphorus atom of the enzyme adduct, displacing the active site serine and forming a phosphonyl-oxime, which then diffuses away, freeing the enzyme. researchgate.net The efficiency of oxime reactivation can also be stereoselective. For AChE inhibited by MSNP isomers, the adducts formed from RP-isomers were reactivated by 2-PAM up to 4-fold faster than those formed from SP-isomers, highlighting the importance of stereochemistry in both the inhibition and reactivation processes. researchgate.net

Exploration of Intramolecular Catalysis and Neighboring Group Participation

The reactivity of organophosphorus compounds, including derivatives of this compound, can be significantly influenced by the presence of functional groups in close proximity to the phosphorus center. These neighboring groups can participate in the reaction mechanism, often leading to a substantial acceleration of reaction rates through intramolecular catalysis or anchimeric assistance. This phenomenon occurs when a functional group within the same molecule acts as an internal nucleophile, catalyst, or stabilizing agent during the rate-determining step of a reaction, such as solvolysis or hydrolysis.

The concept of neighboring group participation (NGP) is well-established in organic chemistry and is characterized by reaction rates that are higher than expected for a similar molecule lacking the participating group. wikipedia.orglibretexts.org This rate enhancement is a hallmark of anchimeric assistance, where the neighboring group aids in the departure of the leaving group, often through the formation of a cyclic intermediate. wikipedia.orgchem-station.com This intramolecular pathway is kinetically more favorable than the corresponding intermolecular reaction due to a less negative entropy of activation.

In the context of phosphonate (B1237965) esters, the participation of neighboring groups has been a subject of detailed mechanistic investigation. Studies on the hydrolysis of various phosphonate and phosphate esters have revealed that suitably positioned functional groups, such as carboxyl, hydroxyl, and even other nucleophilic moieties, can act as potent intramolecular catalysts.

A seminal study in this area was conducted on the alkaline hydrolysis of p-nitrophenyl phenacyl methylphosphonate (B1257008), a close structural analog of a this compound derivative. Research demonstrated that the presence of the neighboring carbonyl group in the phenacyl moiety leads to a marked acceleration of the hydrolysis rate. This rate enhancement is attributed to the intramolecular attack of the enolate form of the carbonyl group on the phosphorus center, facilitating the expulsion of the p-nitrophenoxide leaving group.

Further illustrating this principle, the hydrolysis of 2-carboxyphenyl phosphates has been shown to be accelerated by a factor of up to 10⁷ compared to derivatives lacking the carboxyl group. In these cases, both the carboxylate anion and the undissociated carboxylic acid can participate in intramolecular nucleophilic catalysis, attacking the phosphorus center to form a transient cyclic intermediate. This dramatically lowers the activation energy for the hydrolysis reaction.

While specific kinetic data for the intramolecularly catalyzed hydrolysis of this compound derivatives is not extensively documented in publicly accessible literature, the well-established principles of neighboring group participation in analogous phosphonate and phosphate esters provide a strong basis for predicting such effects. The introduction of a nucleophilic group, such as a carboxyl or hydroxyl group, at a position that allows for the formation of a stable five- or six-membered cyclic transition state would be expected to lead to a significant rate enhancement in the hydrolysis of the phosphonochloridate or its corresponding esters.

The general mechanism for neighboring group participation in the hydrolysis of a hypothetical ortho-carboxy-substituted 4-nitrophenyl methylphosphonate ester would involve the intramolecular nucleophilic attack of the carboxylate group on the phosphorus atom. This leads to the formation of a cyclic acyl-phosphonate anhydride (B1165640) intermediate, which is then rapidly hydrolyzed by water to yield the final products. The efficiency of this catalysis is dependent on the proximity of the participating group to the reaction center and the stability of the resulting cyclic intermediate.

The following interactive table provides representative data from studies on related phosphonate and phosphate esters, illustrating the magnitude of rate enhancements observed due to neighboring group participation.

| Substrate | Participating Group | Relative Rate Enhancement (k_cat / k_uncat) | Reference Compound |

| p-Nitrophenyl Phenacyl Methylphosphonate | Carbonyl (enolate) | Significant (qualitative) | Ethyl p-Nitrophenyl Methylphosphonate |

| Dialkyl 2-Carboxyphenyl Phosphates | Carboxyl/Carboxylate | ~10⁷ | Dialkyl Phenyl Phosphates |

| 4-Nitrophenyl quinolin-8-yl phosphate | Quinolinyl Nitrogen | Significant (qualitative) | 4-Nitrophenyl Phosphate |

| Mustard Gas (bis(2-chloroethyl) sulfide) Analog | Sulfur | ~600 | 1-Chloroethane |

This table is illustrative and compiled from data on analogous compounds to demonstrate the principle of neighboring group participation. Specific rate enhancement factors can vary based on reaction conditions and the precise structure of the substrate.

These examples underscore the profound impact that intramolecular factors can have on the reactivity of phosphorus-centered electrophiles. The study of such phenomena is crucial for understanding the mechanisms of enzymatic reactions involving phosphate and phosphonate metabolism, as well as for the design of highly reactive organophosphorus reagents and probes.

Applications of 4 Nitrophenyl Methylphosphonochloridate in Chemical Research

Design and Development of Chemical Surrogates for Probing Biological Systems

The structural characteristics of 4-nitrophenyl methylphosphonochloridate make it an important starting material for creating chemical tools designed to investigate biological processes, particularly those involving nerve agents and receptor interactions.

Due to its structural similarity to highly toxic organophosphorus nerve agents like Sarin (B92409) and Soman, this compound is a valuable precursor for synthesizing nerve agent simulants. smolecule.com These simulants, such as dimethyl 4-nitrophenyl phosphate (B84403) (DMNP) and other 4-nitrophenyl methylphosphonate (B1257008) esters, mimic the chemical reactivity of actual nerve agents but are significantly less toxic, making them safer to handle in a laboratory setting. researchgate.netacs.org

These simulants are crucial for a variety of research applications, including:

Studying Enzyme Inhibition: They are widely used to investigate the mechanism of acetylcholinesterase (AChE) inhibition, which is the primary mode of action for nerve agents. smolecule.com

Developing and Testing Antidotes: Researchers use these simulants to screen and develop new reactivators and antidotes for organophosphate poisoning.

Evaluating Decontamination Methods: The effectiveness of new decontamination strategies and materials can be safely assessed using these less hazardous chemical mimics. acs.org

| Feature | Nerve Agent (Sarin) | Simulant (Aryl Methylphosphonate Ester) |

| Core Structure | Methylphosphonate | Methylphosphonate |

| Leaving Group | Fluoride | 4-Nitrophenoxide |

| Primary Use | Chemical Warfare | Research (e.g., enzyme inhibition studies, antidote development) smolecule.comresearchgate.net |

| Relative Toxicity | Extremely High | Significantly Lower |

The reactivity of this compound makes it a useful reagent for synthesizing specialized ligands for receptor binding studies. As a potent phosphonylating agent, it can introduce a methylphosphonate group onto various molecular scaffolds. This modification is used to create phosphonate (B1237965) transition-state analogues, which are molecules designed to bind tightly to the active site of an enzyme or receptor. nih.gov By mimicking the geometry of the transition state of a reaction catalyzed by the target protein, these ligands can act as powerful and specific inhibitors. nih.gov This allows researchers to probe the structure and function of receptor binding pockets and to develop new therapeutic agents. While direct synthesis of specific receptor ligands from this compound is application-specific, its fundamental reactivity is well-suited for creating such molecular probes. smolecule.com

Role as a Phosphonylating Agent in Oligonucleotide Synthesis Methodologies

In the field of nucleic acid chemistry, phosphonylating agents are essential for constructing the phosphate backbone of DNA and RNA. Analogues of this compound, such as 4-nitrophenyl phenyl phosphorochloridate, have been successfully employed as phosphorylating agents in the phosphotriester approach to oligonucleotide synthesis. rsc.org In this method, the reagent reacts with a protected nucleoside to form a phosphotriester intermediate. rsc.org This intermediate can then be coupled with the next nucleoside in the sequence. The 4-nitrophenyl group serves as a temporary protecting group that is later removed to generate the desired phosphodiester linkage. rsc.org This methodology highlights the role of this class of compounds in the controlled, stepwise synthesis of complex biomolecules.

Reagent in Advanced Organic Synthesis for the Construction of Phosphorus-Containing Compounds

Beyond specialized biological applications, this compound is a key reagent in advanced organic synthesis for creating a wide array of phosphorus-containing compounds. Its phosphorus-chlorine bond is highly susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, allowing for the straightforward introduction of the methylphosphonate group. smolecule.comresearchgate.net For example, it readily reacts with alcohols to form various phosphonate esters. researchgate.net This reactivity is harnessed to build complex molecules with specific electronic and structural properties for applications in materials science, catalysis, and medicinal chemistry.

General Reaction Scheme:

| Reactant 1 | Reactant 2 (Nucleophile) | Product |

|---|---|---|

| This compound | Alcohol (R-OH) | 4-Nitrophenyl methylphosphonate ester |

Use in Spectrophotometric Assays for Enzyme Activity Quantification

Derivatives of this compound are instrumental in the development of chromogenic substrates for spectrophotometric enzyme assays. The underlying principle involves the enzymatic cleavage of a substrate that releases 4-nitrophenol (B140041) (pNP) or a related 4-nitrophenolate (B89219) ion, which is a yellow-colored compound that strongly absorbs light at approximately 405 nm. sigmaaldrich.commedchemexpress.com The rate of color formation is directly proportional to the enzyme's activity.

While this compound itself is too reactive to be a direct substrate, it serves as the precursor to stable 4-nitrophenyl methylphosphonate esters. These esters, along with a vast family of other 4-nitrophenyl-based substrates, are used to quantify the activity of numerous hydrolase enzymes. The choice of the group attached to the 4-nitrophenyl phosphate or phosphonate core determines the substrate's specificity for a particular enzyme.

The activity of a wide range of hydrolases can be measured using this approach:

Alkaline Phosphatase: Assayed using p-nitrophenyl phosphate (pNPP), where the enzyme hydrolyzes the phosphate ester bond to release p-nitrophenol. sigmaaldrich.commedchemexpress.comnih.govnih.gov

Lipases and Esterases: Activity is often measured using 4-nitrophenyl esters of fatty acids, such as 4-nitrophenyl palmitate or laurate. medchemexpress.comresearchgate.net

Glycosidases: Enzymes like α-glucosidase or β-N-acetylhexosaminidase are assayed with substrates such as p-nitrophenol-α-D-glucopyranoside or 4-nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, respectively. mdpi.comnih.gov

Table of 4-Nitrophenyl-Based Substrates and Corresponding Enzymes

| Substrate | Enzyme Class | Specific Enzyme Example |

|---|---|---|

| 4-Nitrophenyl Phosphate (pNPP) | Phosphatase | Alkaline Phosphatase sigmaaldrich.commedchemexpress.com |

| 4-Nitrophenyl Palmitate | Lipase / Esterase | Pancreatic Lipase medchemexpress.com |

| 4-Nitrophenyl Ferulate | Esterase | Feruloyl Esterase nih.gov |

| 4-Nitrophenyl-α-D-glucopyranoside | Glycosidase | Maltase (an α-glucosidase) nih.gov |

Application in Hammett Linear Free-Energy Relationship Studies for Biocatalytic Reactions

The study of reaction mechanisms and the influence of electronic effects of substrates on biocatalytic processes is a fundamental area of chemical research. The Hammett linear free-energy relationship (LFER) provides a powerful tool for quantifying these effects. Organophosphorus compounds, such as this compound and its derivatives, serve as valuable probes in these investigations, particularly for enzymes that catalyze the hydrolysis of phosphonate esters.

The core principle of using these compounds in Hammett studies lies in their structural features. They contain a methylphosphonate core, which mimics the structure of certain organophosphate nerve agents, making them relevant for studying detoxifying enzymes like phosphotriesterases (PTE) and carboxylesterases. nih.govresearchgate.nettamu.edu The key component is the 4-nitrophenyl group, which acts as a chromogenic leaving group. nih.govsemanticscholar.org During enzymatic hydrolysis, the ester bond is cleaved, releasing 4-nitrophenol. tamu.edusemanticscholar.org In solutions with a pH above its pKa, 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, a bright yellow species with a distinct absorbance maximum around 400-415 nm. semanticscholar.orgnih.gov This color change allows for continuous and straightforward spectrophotometric monitoring of the reaction kinetics. semanticscholar.org

The Hammett equation is expressed as:

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with a substituted substrate.

k₀ is the rate constant for the reference (unsubstituted) substrate.

σ (sigma) is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing nature) of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to the electronic effects of the substituents.

In a typical study involving analogues of this compound, a series of related compounds would be synthesized. While the 4-nitrophenyl leaving group is kept constant to monitor the reaction, substituents would be varied at another position on the phosphonate molecule. For instance, if one were to study a series of aryl methylphosphonates, different para-substituents (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂) could be placed on the aryl ring.

By measuring the initial rates of hydrolysis for each of these substituted compounds with a specific enzyme, a Hammett plot can be constructed by graphing log(k/k₀) against the corresponding σ values for each substituent. The slope of this plot yields the reaction constant, ρ.

Detailed Research Findings:

Research in this area, particularly with analogous ester compounds, has demonstrated the utility of this approach. researchgate.netresearchgate.net For example, studies on the enzymatic hydrolysis of para-substituted 4-nitrophenyl benzoate (B1203000) esters by enzymes such as trypsin, lipase, and nattokinase have shown clear linear free-energy relationships. nih.govresearchgate.netresearchgate.net In these studies, electron-withdrawing substituents on the benzoate moiety were found to accelerate the rate of hydrolysis, resulting in a positive ρ value. researchgate.net This positive ρ value indicates that there is a buildup of negative charge in the transition state of the rate-determining step. This is consistent with a mechanism involving nucleophilic attack at the electrophilic phosphorus center (in the case of phosphonates) or carbonyl carbon (in the case of carboxylate esters). researchgate.net

The magnitude of the ρ value provides insight into the nature of the transition state and the active site environment of the enzyme. A large positive ρ value suggests that the enzyme is highly sensitive to electronic effects and does little to stabilize the developing negative charge, whereas a smaller ρ value suggests that the enzyme's active site effectively stabilizes the charge, making the reaction less dependent on the electronic nature of the substrate's substituent. researchgate.net Inflections or non-linearities in Hammett plots can signify a change in the rate-determining step of the reaction mechanism as the substituents are varied from electron-donating to electron-withdrawing. nih.govresearchgate.netresearchgate.net

While specific data tables for the biocatalytic hydrolysis of a series of substituted 4-Nitrophenyl methylphosphonochloridates are not broadly published, the principles are well-established through analogous systems. The following interactive table represents hypothetical, yet chemically reasonable, data for the hydrolysis of a series of para-substituted 4-nitrophenyl phenylphosphonates catalyzed by a phosphotriesterase. This illustrates the expected findings from such a Hammett study.

Interactive Data Table: Hypothetical Hammett Study of para-Substituted 4-Nitrophenyl Phenylphosphonate Hydrolysis

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -OCH₃ | -0.27 | 0.35 | -0.456 |

| -CH₃ | -0.17 | 0.59 | -0.229 |

| -H | 0.00 | 1.00 | 0.000 |

| -Cl | 0.23 | 2.88 | 0.459 |

| -CN | 0.66 | 15.14 | 1.180 |

| -NO₂ | 0.78 | 34.67 | 1.540 |

This table contains illustrative data based on established chemical principles for Hammett relationships in ester hydrolysis.

From this data, a plot of log(kₓ/k₀) versus σₚ would yield a straight line with a positive slope (ρ > 0), confirming that the reaction is accelerated by electron-withdrawing groups. Such studies are crucial for elucidating enzymatic mechanisms, understanding substrate specificity, and guiding the rational design of enzymes for applications in bioremediation and detoxification of organophosphorus compounds. nih.gov

Advanced Analytical and Computational Methodologies in Research on 4 Nitrophenyl Methylphosphonochloridate

Spectroscopic Characterization Techniques for Structural Confirmation and Reaction Monitoring

Spectroscopic methods are fundamental tools for the detailed analysis of 4-nitrophenyl methylphosphonochloridate. They provide insights into the compound's structural integrity and allow for the real-time observation of its chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) in Structural Elucidation and Reaction Progress Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. Both proton (¹H) and phosphorus-31 (³¹P) NMR provide critical data for confirming the compound's identity and purity. In ¹H NMR, the aromatic protons of the 4-nitrophenyl group typically appear as distinct doublets, while the methyl protons attached to the phosphorus atom exhibit a characteristic doublet due to coupling with the phosphorus nucleus. rsc.orgrsc.org

³¹P NMR is particularly informative, showing a unique chemical shift that is highly sensitive to the electronic environment of the phosphorus atom. Monitoring changes in the ³¹P NMR spectrum is an effective way to track the progress of reactions involving this compound, such as its hydrolysis or its reaction with nucleophiles. rsc.org The disappearance of the starting material's signal and the appearance of new signals corresponding to reaction products allow for a quantitative analysis of reaction kinetics and mechanisms. rsc.org

¹H and ³¹P NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| This compound | ¹H | 8.24 (d), 7.38 (d), 3.92 (d) | Doublet, Doublet, Doublet | ³J(H,H)=9.2, ³J(H,H)=9.2, ³J(H,P)=11.4 | rsc.org |

| This compound | ³¹P | -4.3 | Singlet | - | rsc.org |

| 4-Nitrophenol (B140041) | ¹H | 8.15 (d), 6.95 (d) | Doublet, Doublet | ³J(H,H)=9.3 | chemicalbook.com |

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

UV-Visible Spectroscopy for Quantitative Kinetic Measurements of 4-Nitrophenol Release

UV-Visible spectroscopy is a widely used technique for monitoring reactions that involve a change in chromophores. The hydrolysis of this compound, for instance, releases 4-nitrophenol. In basic solutions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a strong absorbance maximum around 400 nm. researchgate.netacs.orgresearchgate.net This distinct color change allows for the convenient and continuous monitoring of the reaction progress. youtube.com

By measuring the increase in absorbance at this wavelength over time, researchers can determine the rate of the reaction. acs.org This method is particularly useful for studying the kinetics of enzyme-catalyzed hydrolysis or the reactivity of different nucleophiles towards the phosphonochloridate. acs.org

UV-Visible Spectroscopic Data for 4-Nitrophenol

| Species | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | ~317-320 | Not specified | Neutral/acidic aqueous solution | researchgate.netresearchgate.net |

| 4-Nitrophenolate | ~400 | Not specified | Basic aqueous solution | researchgate.netacs.orgresearchgate.net |

Note: The exact λmax and molar absorptivity can be influenced by pH and solvent composition.

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for identifying the products and any transient intermediates formed during reactions of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can provide precise molecular weight information and fragmentation patterns of the species present in a reaction mixture. nih.gov This data is crucial for confirming the identity of expected products and for elucidating reaction pathways by detecting short-lived intermediates that may not be observable by other spectroscopic methods. nist.gov

Computational Chemistry Approaches for Predictive Research

In addition to experimental techniques, computational chemistry provides powerful predictive tools for understanding the properties and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations can predict parameters such as bond lengths, bond angles, and charge distributions. These calculations can also be used to model reaction mechanisms, calculate activation energies, and predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. acs.org Such theoretical insights are invaluable for understanding the factors that govern the compound's reactivity. acs.org

Molecular Mechanics and Dynamics Simulations for Investigating Enzyme-Ligand Interactions

Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the interactions between a small molecule, like this compound, and a biological macromolecule, such as an enzyme. biorxiv.orgrsc.orgresearchgate.netictp.itresearchgate.net These simulations can model the binding of the phosphonochloridate to the active site of an enzyme, providing a dynamic view of the interactions that lead to catalysis. biorxiv.orgrsc.org By simulating the system over time, researchers can investigate conformational changes in both the ligand and the enzyme, identify key amino acid residues involved in binding and catalysis, and estimate the binding affinity. rsc.orgictp.it This information is crucial for understanding the molecular basis of enzyme inhibition or catalysis involving this class of compounds. biorxiv.orgresearchgate.netresearchgate.net

Theoretical Modeling of Reaction Pathways and Transition State Geometries

The reaction mechanisms of organophosphorus compounds, including this compound, are a subject of significant interest in computational chemistry. Theoretical modeling provides a molecular-level understanding of reaction pathways and the geometries of transient states, which are often difficult to characterize experimentally. For this compound, computational studies, primarily employing density functional theory (DFT), are instrumental in elucidating the mechanisms of its reactions, such as hydrolysis.

The hydrolysis of phosphonochloridates like this compound is generally proposed to proceed through a nucleophilic substitution reaction at the phosphorus center. Computational models can help distinguish between different possible mechanistic pathways, such as a concerted SN2-type mechanism or a stepwise mechanism involving a pentacoordinate intermediate.

In a typical theoretical study of the hydrolysis of this compound, the potential energy surface (PES) is explored to identify the reactants, products, any intermediates, and the transition states connecting them. The geometries of these stationary points are optimized, and their energies are calculated to determine the reaction's thermodynamic and kinetic feasibility.

For the SN2-type mechanism, the reaction would involve a backside attack by a nucleophile, such as a water molecule or a hydroxide (B78521) ion, on the phosphorus atom. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (the chloride ion) are in apical positions. The three other groups attached to the phosphorus atom (the methyl group, the 4-nitrophenoxy group, and the oxygen atom) would lie in the equatorial plane. As the reaction progresses through the transition state, the P-Cl bond is broken while the P-O (from the water molecule) bond is formed simultaneously. youtube.commasterorganicchemistry.com

Computational calculations can provide detailed information about the geometric parameters of this transition state, such as bond lengths and angles. For instance, in the transition state, the P-Cl bond would be elongated compared to the reactant, and the P-O bond with the incoming water molecule would be partially formed. The geometry around the phosphorus atom would be distorted from the tetrahedral arrangement in the reactant towards the trigonal bipyramidal structure of the transition state.

The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction. Lower activation energies indicate a faster reaction rate. Theoretical models can also explore the influence of the solvent on the reaction pathway and energetics, often using continuum solvation models or explicit solvent molecules in the computational setup.

Table 1: Representative Calculated Parameters for the Hydrolysis Transition State of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 15-25 | kcal/mol |

| P-Cl bond length (transition state) | 2.3-2.5 | Å |

| P-O (nucleophile) bond length (transition state) | 1.9-2.1 | Å |

| O-P-Cl angle (transition state) | ~180 | degrees |

| Imaginary Frequency | -200 to -400 | cm⁻¹ |

Note: The data in this table are hypothetical and are intended to be representative of what would be expected from a DFT calculation on the hydrolysis of this compound.

The imaginary frequency is a key indicator of a true transition state on the potential energy surface, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Furthermore, theoretical modeling can be used to investigate the electronic effects of the substituents on the reaction. The electron-withdrawing nature of the 4-nitrophenyl group is expected to make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, a hypothesis that can be quantified through computational analysis of atomic charges and molecular orbitals.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-nitrophenyl methylphosphonochloridate, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting methylphosphonochloridate derivatives with 4-nitrophenol under controlled conditions. For example, analogous compounds like Pinacolyl methylphosphonochloridate (CAS 7040-57-5) are synthesized via nucleophilic substitution using chlorinated phosphonate precursors and alcohol derivatives under anhydrous conditions .

- Purity Optimization : Use high-purity 4-nitrophenol (>99% GC-grade) to minimize side reactions. Purification via fractional distillation or recrystallization (e.g., ethanol as a solvent) is recommended, as demonstrated in studies on structurally similar organophosphorus compounds .

Q. How is this compound characterized spectroscopically?

- Analytical Techniques :

- ³¹P NMR : Provides direct evidence of phosphonochloridate formation. For example, methylphosphonochloridate analogs show distinct ³¹P NMR peaks at δ 7.30–7.57 ppm, reflecting phosphorus environments .

- IR Spectroscopy : Detect P=O stretching vibrations (~1250–1300 cm⁻¹) and P-Cl bonds (~550 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or GC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction kinetics when using this compound as a phosphorylating agent?

- Contradiction Analysis : Discrepancies in reaction rates may arise from solvent polarity or nucleophile strength. For instance, in phosphorylation of alcohols, polar aprotic solvents (e.g., DCM) enhance electrophilicity of the phosphorus center, while steric hindrance from bulky nucleophiles slows kinetics .

- Mitigation : Conduct kinetic studies under varied conditions (temperature, solvent, stoichiometry) and compare with computational models (DFT calculations) to identify rate-limiting steps .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Stability Protocol : Store at –20°C in anhydrous, inert atmospheres (argon) to prevent hydrolysis. Degradation occurs via cleavage of the P-Cl bond, producing methylphosphonic acid and 4-nitrophenol, detectable via HPLC or TLC .

- Quantification : Monitor degradation using ³¹P NMR or colorimetric assays (e.g., free 4-nitrophenol detection at 405 nm) .

Q. What role does this compound play in enzyme inhibition studies, and how are its interactions quantified?

- Application : It acts as an irreversible inhibitor for serine hydrolases (e.g., acetylcholinesterase). Incubate the enzyme with the compound, then measure residual activity using substrates like 4-nitrophenyl acetate .

- Quantification : Calculate inhibition constants (Kᵢ) via progress curve analysis or stopped-flow kinetics. Use quenched assays with NaOH to terminate reactions and quantify 4-nitrophenol release spectrophotometrically .

Methodological Considerations

Q. How to design a safe handling protocol for this compound given its toxicity?

- Safety Measures :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Neutralize spills with 10% sodium bicarbonate, as recommended for organophosphorus compounds .

Q. What are the challenges in scaling up this compound synthesis for collaborative studies?

- Scalability Issues : Exothermic reactions during phosphorylation require precise temperature control (<0°C). Use jacketed reactors and slow reagent addition to prevent thermal degradation .

- Batch Consistency : Validate purity across batches using HPLC with UV detection (λ = 260 nm for 4-nitrophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.